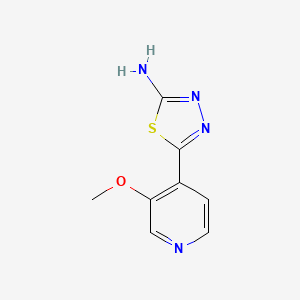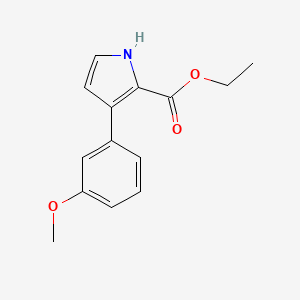
3,5-Diiodo-1,2-benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diiodo-1,2-benzenediol is an organic compound that belongs to the class of dihydroxybenzenes. It is characterized by the presence of two iodine atoms and two hydroxyl groups attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-1,2-benzenediol typically involves the iodination of 1,2-benzenediol (catechol). One common method is the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .
化学反应分析
Types of Reactions
3,5-Diiodo-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the diiodo compound to its corresponding dihydroxy derivative.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diiodoquinones.
Reduction: Formation of 1,2-benzenediol.
Substitution: Formation of various substituted benzenediols depending on the nucleophile used.
科学研究应用
3,5-Diiodo-1,2-benzenediol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
作用机制
The mechanism of action of 3,5-Diiodo-1,2-benzenediol involves its interaction with various molecular targets. The presence of iodine atoms enhances its ability to participate in halogen bonding, which can influence its biological activity. The hydroxyl groups allow for hydrogen bonding, further affecting its interactions with biological molecules .
相似化合物的比较
Similar Compounds
Catechol (1,2-benzenediol): Lacks iodine atoms, making it less reactive in certain halogenation reactions.
Resorcinol (1,3-benzenediol): Different positioning of hydroxyl groups, leading to different chemical properties.
Hydroquinone (1,4-benzenediol): Different positioning of hydroxyl groups, affecting its reactivity and applications
Uniqueness
The iodine atoms enhance its ability to participate in halogen bonding and increase its potential use in radiopharmaceuticals .
属性
分子式 |
C6H4I2O2 |
|---|---|
分子量 |
361.90 g/mol |
IUPAC 名称 |
3,5-diiodobenzene-1,2-diol |
InChI |
InChI=1S/C6H4I2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H |
InChI 键 |
BLUNHTKXBXGNMY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1O)O)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)

![N'-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide](/img/structure/B13706876.png)

![Methyl 3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13706893.png)

![Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13706904.png)



